4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (AFT) is a synthetic organic compound belonging to the family of 1,2,4-triazoles. It is a colorless, crystalline solid that is soluble in many organic solvents, such as methanol and ethanol. AFT has been studied extensively for its potential applications in various scientific fields, such as drug discovery, organic synthesis, and biochemistry.
Scientific Research Applications
Antimicrobial Activity
4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have demonstrated notable antimicrobial activities. Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives and tested them for antimicrobial properties, finding good to moderate activity in most compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Similarly, compounds derived from 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol showed significant antimicrobial potential in a study by Rajurkar et al. (2016), suggesting its utility in developing new antimicrobial agents (Rajurkar, Deshmukh, & Sonawane, 2016).
Biological Activity and Antiradical Properties
Safonov and Nosulenko (2021) explored the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, indicating its potential in combating the effects of free radicals and oxidative stress. This points towards its relevance in the study of diseases related to oxidative stress (Safonov & Nosulenko, 2021).
Anti-Cancer Potential
Chowrasia et al. (2017) reported the synthesis of fluorinated triazolo-thiadiazoles derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols, demonstrating moderate to good antiproliferative potency against various cancer cell lines. This indicates the potential of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in cancer research and drug development (Chowrasia et al., 2017).
Synthesis and Structural Analysis
The compound and its derivatives have been a subject of study for their synthesis and molecular structure. Sarala et al. (2006) analyzed the crystal and molecular structure of 1,2,4-triazolo-N-amino-thiols, providing insights into the structural aspects of these compounds, which is crucial for understanding their biological activities (Sarala et al., 2006).
Physicochemical Properties
Research on the physical-chemical properties of 1,2,4-triazole derivatives, including 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, has been conducted, as shown in a study by Bihdan and Parchenko (2017), providing valuable information for further chemical and pharmaceutical applications (Bihdan & Parchenko, 2017).
properties
IUPAC Name |
4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHVTGBJHALSNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357611 | |
Record name | 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
61019-25-8 | |
Record name | 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61019-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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